N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine
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Overview
Description
N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methoxybenzoyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with 3-methoxybenzoyl chloride to form an intermediate, which is then cyclized with thioamide to produce the final thiazole derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-(3-methoxybenzoyl)thiourea
- 2-[(2-Fluorophenyl)formamido]-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)acetamide
Uniqueness
N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-1,3-thiazole-2,4-diamine stands out due to its unique combination of a thiazole ring and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H14FN3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-11-6-4-5-10(9-11)14(22)15-16(19)21-17(24-15)20-13-8-3-2-7-12(13)18/h2-9H,19H2,1H3,(H,20,21) |
InChI Key |
BKHLXUJHWKQJHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3F)N |
Origin of Product |
United States |
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